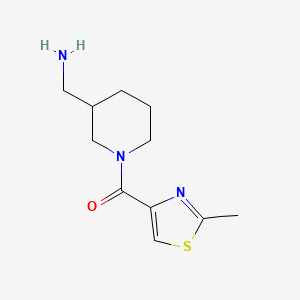

(3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-3-9(5-12)6-14/h7,9H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYAUZXAKKFBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCCC(C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like tryptase beta-2 and Serine/threonine-protein kinase Chk1. These proteins play crucial roles in various biological processes, including inflammation and cell cycle regulation, respectively.

Mode of Action

It’s suggested that similar compounds interact with their targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to inflammation and cell cycle regulation.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, including absorption and distribution in the body, binding to proteins, and metabolism. These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Biological Activity

The compound (3-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone , also known as a piperidine-thiazole derivative, has garnered attention in recent research due to its potential biological activities. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound contains a piperidine moiety linked to a thiazole ring, which is known for contributing to various biological activities. The molecular formula is , and it exhibits properties typical of thiazole-containing compounds, such as antimicrobial and anticancer activities.

1. Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant antibacterial effects against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| 1 | MIC of 31.25 µg/mL against Gram-positive bacteria | |

| 2 | Effective against E. coli and S. aureus |

The presence of the thiazole ring enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

2. Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. A study highlighted that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, including HT-29 and Jurkat cells.

The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.

3. Neuroprotective Effects

Recent studies have suggested that thiazole derivatives may also possess neuroprotective properties. For instance, research has indicated that certain piperidine-thiazole compounds can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Case Study 1: Anticonvulsant Activity

A series of thiazole derivatives were tested for anticonvulsant activity in animal models. The compound this compound was found to significantly reduce seizure frequency in a PTZ-induced seizure model, indicating its potential as an anticonvulsant agent.

Case Study 2: Cytotoxicity Assessment

In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity, with notable effects observed at lower concentrations compared to standard chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazole-containing compounds often act as inhibitors of key enzymes involved in cellular processes, such as histone deacetylases (HDACs) and kinases.

- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents or core rings:

Functional Implications of Structural Variations

- Heterocyclic Ring Substitutions: Thiazole (target compound) vs. Isoxazoles, however, are more metabolically stable due to resistance to oxidative degradation . Pyrrolidine (compound 21) vs. Piperidine (target compound): The 5-membered pyrrolidine ring imposes greater conformational rigidity, which may improve selectivity for specific targets, while the 6-membered piperidine offers flexibility for diverse binding modes .

Substituent Effects :

- The 2-methyl group on the thiazole (target compound) may reduce steric hindrance compared to bulkier substituents (e.g., fluoro-18F-phenyl in compound 21), favoring entry into hydrophobic pockets.

- Fluorine-18 labeling in compound 21 highlights its application in positron emission tomography (PET) imaging, whereas the target compound’s lack of radiolabels suggests broader preclinical utility .

- Aminomethyl Group: Present in both the target compound and ’s isoxazole analog, this group enhances water solubility and may facilitate interactions with acidic residues (e.g., aspartate/glutamate) in target proteins .

Research Findings and Hypotheses

- Binding Affinity : Thiazole-containing compounds (target, compound 21) may exhibit higher affinity for cysteine-rich targets (e.g., kinases) compared to isoxazole analogs due to sulfur’s polarizability .

- Metabolic Stability : Isoxazole derivatives () likely outperform thiazoles in hepatic microsome assays, as seen in prior studies of similar scaffolds .

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic route involving:

- Formation of the 2-methylthiazole core with appropriate substitution at the 4-position.

- Introduction of the methanone linkage to connect the thiazole ring to the piperidine moiety.

- Attachment of the 3-(aminomethyl)piperidin-1-yl group through amide bond formation.

Preparation of the 2-Methylthiazol-4-yl Methanone Intermediate

The 2-methylthiazole ring can be synthesized via condensation reactions involving methyl-substituted thiazole precursors and acylating agents. For example, the cyclization of 1-methylthiourea derivatives with α-haloketones (such as chloroacetone derivatives) forms the thiazole ring with a methyl substituent at position 2. Subsequent Friedel–Crafts acylation or oxidation steps introduce the methanone group at the 4-position of the thiazole ring.

- Example: Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone followed by substitution with sodium cyanide and treatment with DMF–DMA yields enaminone intermediates that can be further functionalized.

Coupling with 3-(Aminomethyl)piperidin-1-yl

The key step involves coupling the prepared 2-methylthiazol-4-yl methanone intermediate with 3-(aminomethyl)piperidine to form the amide bond.

Amide Bond Formation: This is typically achieved via carbodiimide-mediated coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxybenzotriazole hydrate to improve yields and reduce side reactions.

Reaction Conditions: The coupling is conducted in anhydrous solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) under inert atmosphere (argon) at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.

Work-up: After reaction completion, the mixture is diluted with organic solvents, washed with aqueous bicarbonate and brine solutions to remove impurities, dried over sodium sulfate, and concentrated under reduced pressure to isolate the product.

Representative Experimental Procedure

A typical synthesis reported involves:

- Dissolving the 2-methylthiazol-4-yl methanone derivative and 3-(aminomethyl)piperidine in anhydrous CH2Cl2.

- Adding EDCI and HOBt under argon atmosphere.

- Stirring at room temperature for 1.5 to 3 hours.

- Adding DMF and continuing stirring for an extended period (up to 36 hours) to drive the reaction to completion.

- Washing and purification steps as described above.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate coupling reactions and improve yields:

- Heating the reaction mixture in a microwave reactor at 100 °C for 2 hours can enhance reaction rates.

- This method reduces reaction time compared to conventional heating and may improve product purity.

Alternative Synthetic Routes and Notes

- The use of protecting groups such as tert-butoxycarbonyl (Boc) on amino functionalities of intermediates can prevent side reactions during coupling steps.

- Alkylation and bromination steps on thiazole intermediates require careful control to avoid over-substitution or decomposition.

- Toxic reagents like sodium cyanide are sometimes involved in intermediate steps but are generally avoided due to safety concerns.

- Purification often involves precipitation of the product by standing at room temperature or recrystallization from suitable solvents.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization of 1-methylthiourea + α-haloketone | DMF or CH2Cl2 | Room temp to reflux | Several hours | Forms 2-methylthiazole core |

| 2 | Bromination and substitution (e.g., NaCN) | Various | 0 °C to RT | Hours | Introduces functional groups |

| 3 | Coupling with 3-(aminomethyl)piperidine + EDCI + HOBt | CH2Cl2, DMF | RT to 100 °C (microwave) | 1.5 to 36 h | Amide bond formation |

| 4 | Work-up and purification | Aqueous washes, drying | RT | Variable | Isolation of pure product |

Summary of Research Findings

- The coupling reaction efficiency depends on the purity of intermediates and the choice of coupling reagents.

- Microwave-assisted synthesis offers significant advantages in reducing reaction time and improving yields.

- Protecting groups on amino functionalities improve selectivity and reduce side products.

- Avoidance of toxic reagents like sodium cyanide is preferred, with alternative synthetic routes developed.

- The overall synthesis yields the target compound with high purity suitable for further biological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.